molecular formula C10H14N2O3S B8449263 Ethyl [(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetate

Ethyl [(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetate

Cat. No.: B8449263
M. Wt: 242.30 g/mol
InChI Key: UOUMHPURHDZLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

ethyl 2-(4-formyl-2,5-dimethylpyrazol-3-yl)sulfanylacetate

InChI

InChI=1S/C10H14N2O3S/c1-4-15-9(14)6-16-10-8(5-13)7(2)11-12(10)3/h5H,4,6H2,1-3H3

InChI Key

UOUMHPURHDZLJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=NN1C)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (5.0 g), ethyl thioglycolate (3.97 g), potassium carbonate (5.53 g), and N,N-dimethylformamide (150 mL) was stirred at 80° C. for over-night. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by flash column chromatography (silica gel, 90:10-50:50 hexane/ethyl acetate) to provide the title compound (2.12 g, 28%) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
28%

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